molecular formula C7H7ClN4S B15226124 Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride CAS No. 70145-80-1

Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride

Cat. No.: B15226124
CAS No.: 70145-80-1
M. Wt: 214.68 g/mol
InChI Key: NFCDLXCGBKYWPY-UHFFFAOYSA-N
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Description

Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride is a heterocyclic compound that contains a pyridine ring substituted with a 2-amino-1,3,4-thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride typically involves the reaction of pyridine derivatives with thiosemicarbazide under specific conditions. One common method includes the cyclization of thiosemicarbazide with carboxylic acids in the presence of dehydrating agents to form the 1,3,4-thiadiazole ring . The reaction conditions often require the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR, IR, and mass spectrometry to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride include other 1,3,4-thiadiazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. This unique structure allows it to exhibit distinct properties and activities compared to other thiadiazole derivatives .

Properties

CAS No.

70145-80-1

Molecular Formula

C7H7ClN4S

Molecular Weight

214.68 g/mol

IUPAC Name

5-pyridin-4-yl-1,3,4-thiadiazol-2-amine;hydrochloride

InChI

InChI=1S/C7H6N4S.ClH/c8-7-11-10-6(12-7)5-1-3-9-4-2-5;/h1-4H,(H2,8,11);1H

InChI Key

NFCDLXCGBKYWPY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NN=C(S2)N.Cl

Origin of Product

United States

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